(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone
CAS No.: 1210032-89-5
Cat. No.: VC6160533
Molecular Formula: C22H19FN4O2
Molecular Weight: 390.418
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210032-89-5 |
|---|---|
| Molecular Formula | C22H19FN4O2 |
| Molecular Weight | 390.418 |
| IUPAC Name | [4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(1H-indol-2-yl)methanone |
| Standard InChI | InChI=1S/C22H19FN4O2/c23-17-7-5-14(6-8-17)20-25-26-21(29-20)15-9-11-27(12-10-15)22(28)19-13-16-3-1-2-4-18(16)24-19/h1-8,13,15,24H,9-12H2 |
| Standard InChI Key | OGFKLZZUHXXPHU-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct structural motifs:
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A piperidine ring substituted at the 4-position with a 1,3,4-oxadiazole group.
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A 1,3,4-oxadiazole heterocycle bearing a 4-fluorophenyl substituent.
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An indole-2-methanone moiety linked to the piperidine nitrogen via a carbonyl group.
The molecular formula is C22H19FN4O2, with a molecular weight of 390.418 g/mol. Key structural descriptors include:
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IUPAC Name: [4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(1H-indol-2-yl)methanone.
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SMILES: C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5N4.
Electronic and Steric Features
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The 4-fluorophenyl group introduces electron-withdrawing characteristics, potentially enhancing metabolic stability and influencing π-π stacking interactions .
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The oxadiazole ring contributes rigidity and may participate in hydrogen bonding via its nitrogen atoms.
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The indole moiety provides a planar aromatic system capable of hydrophobic interactions with biological targets .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 390.418 g/mol | |
| LogP (Predicted) | ~3.2 (calculated via XLogP3) | |
| Hydrogen Bond Donors | 1 (indole NH) | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 4 |
Synthetic Approaches
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine (CAS: 493024-40-1) .
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Indole-2-carboxylic acid.
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Coupling reagents for amide/ketone bond formation.
Stepwise Synthesis
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Oxadiazole-Piperidine Intermediate:
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Indole Methanone Formation:
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Final Coupling:
Critical Reaction Conditions:
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Temperature: 80–100°C for cyclization steps.
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Catalysts: Lewis acids (e.g., ZnCl2) for acylation.
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Yield Optimization: Purification via column chromatography (silica gel, hexane/EtOAc) .
Comparative Analysis with Structural Analogs
Fluorophenyl Variants
| Compound | Key Structural Difference | Bioactivity Note |
|---|---|---|
| EVT-2896557 | Thiophene replaces indole | Enhanced kinase inhibition |
| 1209981-65-6 | Cyclopropyl substituent | Improved solubility |
The 4-fluorophenyl group in the target compound confers greater metabolic stability compared to non-fluorinated analogs, as evidenced by in vitro microsomal assays .
Piperidine-Oxadiazole Scaffolds
Patent US11512083B2 highlights similar scaffolds in proteolysis-targeting chimeras (PROTACs), suggesting potential utility in targeted protein degradation.
Hypothesized Biological Activities
Antimicrobial Activity
Oxadiazole derivatives exhibit:
Stability and Reactivity
Degradation Pathways
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Oxidative Stress: The indole moiety is susceptible to epoxidation at the 2,3-position.
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Hydrolysis: The oxadiazole ring may cleave under strongly acidic (pH <2) or basic (pH >10) conditions .
Future Directions
Structure-Activity Relationship (SAR) Studies
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Positional Isomerism: Evaluate 3-fluorophenyl vs. 4-fluorophenyl variants .
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Piperidine Substitution: Introduce methyl groups at the 3-position to modulate conformation .
Pharmacokinetic Profiling
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